5-Chloro-2-phenoxyaniline

描述

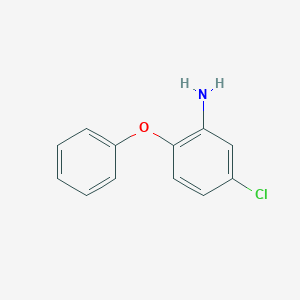

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-chloro-2-phenoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO/c13-9-6-7-12(11(14)8-9)15-10-4-2-1-3-5-10/h1-8H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXEBHIMOUHBBOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70239224 | |

| Record name | 5-Chloro-2-phenoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70239224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93-67-4 | |

| Record name | 5-Chloro-2-phenoxybenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-phenoxyaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloro-2-phenoxyaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59759 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Chloro-2-phenoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70239224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-2-phenoxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.061 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-CHLORO-2-PHENOXYANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66SM796MDB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways for 5 Chloro 2 Phenoxyaniline

Established Synthetic Routes

Reduction of Nitro Precursors to 5-Chloro-2-phenoxyaniline

A common and effective strategy for synthesizing this compound is through the reduction of a corresponding nitro compound. This transformation is a fundamental process in organic synthesis.

Catalytic transfer hydrogenation (CTH) presents a facile and clean method for the synthesis of substituted anilines from aromatic nitro compounds. nih.gov This technique utilizes a hydrogen source, such as ammonium (B1175870) formate (B1220265), in the presence of a catalyst, often palladium on carbon, to achieve the reduction. google.commdpi.com The reaction is advantageous as it can be performed under milder conditions compared to traditional catalytic hydrogenation requiring high-pressure hydrogen gas. google.com Research has shown that this method is effective for a broad range of substrates, tolerating various functional groups. nih.gov For halogen-substituted nitroarenes, careful control of reaction conditions is necessary to minimize dehalogenation as a side reaction. mdpi.com A combination of catalytic transfer hydrogenation followed by gaseous hydrogenation has been employed to improve selectivity and product purity by minimizing the cleavage of C-Cl and C-O-C bonds.

Table 1: Reaction Details for Catalytic Transfer Hydrogenation

| Feature | Description |

| Reaction Type | Catalytic Transfer Hydrogenation (CTH) |

| Precursor | Halogenated Aromatic Nitro Compound |

| Hydrogen Source | Ammonium Formate nih.govgoogle.com |

| Catalyst | Palladium on Carbon (Pd/C) mdpi.com, Platinum on Carbon (Pt/C) google.com |

| Advantages | Milder reaction conditions, high selectivity, good for various functional groups. nih.gov |

| Challenges | Potential for dehalogenation in halogen-substituted compounds. mdpi.com |

A specific precursor for the synthesis of this compound is 2-nitro-4-chlorodiphenyl ether. guidechem.com One documented method involves the use of hydrazine (B178648) hydrate (B1144303) as the reducing agent in the presence of a catalyst system. guidechem.comgoogle.com The reaction is typically carried out in a solvent like ethanol. The catalyst system often comprises ferric chloride hexahydrate and activated carbon. guidechem.comgoogle.comgoogle.com The pH of the reaction mixture is adjusted to a neutral or slightly alkaline range (7-9) to facilitate the reduction. guidechem.comgoogle.comgoogle.com This process has been shown to produce this compound with good purity and yield. google.com

Table 2: Synthesis of this compound via Reduction of 2-Nitro-4-chlorodiphenyl Ether

| Parameter | Details |

| Precursor | 2-Nitro-4-chlorodiphenyl Ether guidechem.com |

| Reducing Agent | Hydrazine Hydrate guidechem.comgoogle.com |

| Catalyst System | Ferric Chloride Hexahydrate and Activated Carbon guidechem.comgoogle.comgoogle.com |

| Solvent | Ethanol guidechem.comgoogle.com |

| pH | 7-9 guidechem.comgoogle.comgoogle.com |

| Product | This compound |

| Yield | 87.59% google.com |

Substitution and Condensation Reactions in this compound Synthesis

Alternative synthetic strategies involve the formation of the diphenyl ether linkage through substitution or condensation reactions. These methods build the core structure of this compound from simpler aromatic precursors.

The Ullmann condensation is a well-established method for forming aryl ethers, which involves the copper-catalyzed reaction of an aryl halide with a phenol (B47542). wikipedia.orgorganic-chemistry.org This reaction is a type of nucleophilic aromatic substitution. organic-chemistry.org While traditionally requiring high temperatures and stoichiometric amounts of copper, modern methods have improved the reaction conditions. wikipedia.org For the synthesis of related phenoxyaniline (B8288346) structures, condensation reactions between a phenol derivative and a halogenated aniline (B41778) in the presence of a base like potassium carbonate and a polar aprotic solvent such as DMF are employed. Another approach involves the condensation of o-chloronitrobenzene with phenol, followed by reduction of the resulting nitro-diphenyl ether. researchgate.net

The synthesis of this compound can also be envisioned through a nucleophilic aromatic substitution reaction where the methoxy (B1213986) group of a precursor like 2-chloro-5-methoxyaniline (B1294355) is displaced by a phenoxy group. However, direct substitution of a methoxy group can be challenging. A more common approach for creating the C-N bond in such structures is the Buchwald-Hartwig amination. libretexts.orgorganic-chemistry.org This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds between aryl halides and amines. libretexts.orguwindsor.ca While not a direct substitution of a methoxy group with phenol, this reaction is crucial for synthesizing precursors to complex aniline derivatives. For instance, 5-chloro-2-methoxyaniline (B1222851) itself is used in the preparation of other complex molecules. chemicalbook.comnasa.gov

Diazotization and Subsequent Reductions

The primary amino group of this compound can be readily converted into a diazonium salt through a process called diazotization. This reaction typically involves treating the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures. google.com

The resulting diazonium salt is a versatile intermediate. A key application is its use in azo coupling reactions to form azo dyes. chembk.com For instance, the diazonium salt of this compound is coupled with N-p-Toluenesulfonyl H acid to produce a red acid dye. chembk.com This reaction is fundamental to the production of dyes such as Acid Red 149 and Acid Blue 128. chemicalbook.comxfdyes.com

Intermediate Role in Heterocyclic Compound Synthesis

This compound serves as a crucial building block in the synthesis of various organic compounds, including those with heterocyclic structures. chemicalbook.com Its most prominent role is in the synthesis of azo dyes, which contain the -N=N- azo linkage. chemicalbull.com For example, it is a key raw material for C.I. Acid Red 149 and C.I. Acid Blue 128. xfdyes.com The synthesis of Weak Acid Brilliant Red B involves the diazotization of this compound and subsequent coupling with N-p-toluenesulfonyl H acid. chembk.com

Green Chemistry Principles in 5 Chloro 2 Phenoxyaniline Synthesis

Antimicrobial Properties and Associated Mechanisms of Action

Derivatives of this compound have demonstrated notable antimicrobial properties, drawing interest in their potential as novel therapeutic agents. ontosight.ai

Research has shown that sulfonamide and carbamate (B1207046) derivatives of this compound exhibit significant antimicrobial activity. worldwidejournals.com A study involving the synthesis of a series of these derivatives revealed that certain compounds displayed excellent activity against various bacterial strains. worldwidejournals.com For instance, the title compounds 2a, 2e, 3a, and 3d from this study were effective against all tested bacterial strains, with compounds 2a and 3a showing particularly good activity against E. coli and P. vulgaris. worldwidejournals.com

The antimicrobial action of these derivatives is believed to stem from their interaction with microbial cellular components. The presence of a halogenated aromatic primary amine with an ether linkage in the core structure is a key contributor to its biological activity. This structure allows the compounds to interact with various cellular proteins and affect metabolic pathways.

Table 1: Antimicrobial Activity of Selected this compound Derivatives

| Compound | Target Microorganism | Activity Level |

|---|---|---|

| Compound 2a | E. coli, P. vulgaris | Good |

| Compound 2e | General bacterial strains | Excellent |

| Compound 3a | E. coli, P. vulgaris | Good |

| Compound 3d | General bacterial strains | Excellent |

Source: Synthesis And Biological Activity Of Sulfonamide And Carbamate Derivatives Of 5–chloro–2–phenoxyaniline (B8288346), IJSR - world wide journals worldwidejournals.com

The mechanism of antimicrobial action for derivatives of this compound involves the targeting of specific enzymes, leading to the disruption of essential cellular processes in microorganisms. One such derivative, 5-chloro-2-(2,4-dichlorophenoxy)aniline, also known as "amino-triclosan," has been noted for its significant antimicrobial activity against Mycobacterium species, with a minimum inhibitory concentration (MIC) as low as 7.81 mg/L against M. tuberculosis H37Ra. This activity is attributed to its ability to inhibit enzymes crucial for microbial survival.

Furthermore, this compound has demonstrated the ability to inhibit butyrylcholinesterase with an IC50 value of 11.93 µM, indicating its potential to interfere with enzymatic activities. While this specific inhibition is linked to potential neurological applications, it underscores the capacity of this structural class to interact with and inhibit enzymes. The interaction with cytochrome P450 enzymes is another area of investigation, highlighting the compound's role in affecting metabolic pathways.

Antimalarial Efficacy and Pharmacological Specificity

The phenoxyaniline scaffold is also a promising basis for the development of antimalarial agents.

Derivatives of this compound have shown potential in combating drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. For example, a related compound, 3-chloro-4-(4-chlorophenoxy) aniline (B41778), has been shown to bind to the P. falciparum enoyl acyl carrier protein reductase, a key enzyme in the parasite's fatty acid synthesis pathway. nih.gov This suggests that modifications of the this compound structure could yield compounds effective against resistant malaria parasites. nih.gov The development of new antimalarial drugs with novel modes of action is crucial due to the emergence of resistance to current therapies like artemisinin-based combination therapy. nih.gov

The antimalarial activity of phenoxyaniline derivatives can be attributed to their diverse biochemical interactions. Some platinum(II) complexes with phenanthroline ligands, which share structural similarities with phenoxyaniline derivatives, have been found to inhibit the formation of hemozoin, a crucial detoxification product for the malaria parasite. researchgate.net These complexes also form stable associations with ferriprotoporphyrin IX. researchgate.net This indicates that phenoxyaniline-based compounds could interfere with the parasite's heme detoxification process, a well-established antimalarial drug target.

Pharmacological Potentials and Drug Development Research

The structural features of this compound derivatives make them attractive candidates for further drug development research. Their ability to serve as a scaffold for creating compounds with antimicrobial and antimalarial properties highlights their pharmacological potential. worldwidejournals.comnih.gov Ongoing research focuses on synthesizing new derivatives and evaluating their biological activities to optimize their therapeutic efficacy. worldwidejournals.comtandfonline.com The versatility of the this compound core allows for the exploration of a wide range of chemical modifications to enhance potency and selectivity for specific biological targets. rsc.org

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5-Chloro-2-(2,4-dichlorophenoxy)aniline |

| 3-Chloro-4-(4-chlorophenoxy) aniline |

| Sulfonamide derivatives of this compound |

| Carbamate derivatives of this compound |

Modulation of Alpha-Adrenergic Receptors by Imidazoline (B1206853) Derivatives

The imidazoline ring is a key pharmacophore in ligands targeting alpha-adrenergic receptors. Derivatives of this compound that incorporate this ring have been investigated for their potential to modulate these receptors. The compound 2-(5-Chloro-2-phenoxyanilino)-2-imidazoline , also known as N-(5-chloro-2-phenoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine, is a direct derivative that has been explored for its pharmacological effects, including its potential as an alpha-adrenergic agonist or antagonist. ontosight.ai

The structure-activity relationship (SAR) of clonidine-like compounds, which are well-known α2-adrenergic agonists, reveals the importance of the substitution pattern on the phenyl ring for receptor activity. nih.govgpatindia.com For clonidine (B47849) and its analogs, 2,6-disubstitution on the phenyl ring is often optimal for potent activity, as it restricts the rotation of the rings, forcing them into an aplanar conformation. nih.gov The introduction of a phenoxy group, as seen in this compound derivatives, represents a significant structural modification. While direct and extensive pharmacological data on 2-(5-Chloro-2-phenoxyanilino)-2-imidazoline's specific affinity and efficacy at α1 and α2 subtypes are not widely detailed in the available literature, the synthesis of such molecules from the parent aniline demonstrates a rational approach to creating novel adrenergic ligands. ontosight.ai The general strategy involves the bioisosteric replacement of known pharmacophores with the phenoxyaniline moiety to explore new chemical space and develop ligands with potentially novel selectivity or properties at alpha-adrenoceptors. acs.orgvdoc.pub

| Derivative Name | Base Structure | Key Modification | Potential Target | Reference |

| 2-(5-Chloro-2-phenoxyanilino)-2-imidazoline | This compound | Addition of an imidazoline ring | Alpha-adrenergic receptors | ontosight.ai |

Activation of Aryl Hydrocarbon Receptor (AhR) Pathways

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that regulates the expression of genes involved in metabolism and cellular responses to environmental chemicals. researchgate.netrsc.org Structurally diverse compounds can activate the AhR, and phenoxyaniline derivatives are among them. vdoc.pubnih.gov The activation of AhR by these compounds can lead to a cascade of downstream events, including the induction of cytochrome P450 enzymes. researchgate.net

Upon ligand binding, the AhR translocates to the nucleus and forms a heterodimer with the AhR nuclear translocator (ARNT) protein. scribd.com This complex then binds to specific DNA sequences, known as xenobiotic-responsive elements (XREs), to initiate gene transcription. researchgate.net Studies on halogenated phenoxyanilines, as analogs of polybrominated diphenyl ethers (PBDEs), have been conducted to understand their interaction with CYP2B enzymes, which are regulated by pathways that can be influenced by AhR activation. nih.gov The ability of these compounds to activate AhR suggests a mechanism by which they can influence cellular metabolism and response to xenobiotics.

Intermediate for Bromodomain and Extra-Terminal Domain (BET) Inhibitors

Bromodomain and Extra-Terminal Domain (BET) proteins are epigenetic readers that play a critical role in regulating gene transcription, including that of key oncogenes like c-MYC. nih.govnih.gov This makes them attractive targets for cancer therapy, and small molecule inhibitors of BET proteins have shown significant promise. Aniline derivatives are key building blocks in the synthesis of various BET inhibitors. nih.govgoogle.com

The synthesis of novel BET inhibitors often involves a convergent approach where different fragments are combined. For example, the synthesis of 1,2,3-triazolobenzodiazepines as BET inhibitors has been described starting from diarylanilines. nih.gov Similarly, other scaffolds for BET inhibitors, such as dihydropyridopyrimidines and JQ1 amide derivatives, have been developed using aniline precursors in key synthetic steps like Suzuki couplings. nih.gov Although the direct use of this compound in a specific, named BET inhibitor is not always explicitly detailed in broad reviews, its properties as a substituted aniline make it a suitable intermediate for the creation of such complex molecules. The development of extensive libraries of BET inhibitors with diverse chemical scaffolds relies on the availability of versatile building blocks like this compound.

Influence of Structural Modifications on Biological Activity

Impact of Halogenation and Other Substitutions

The degree and position of halogenation on the phenoxyaniline scaffold significantly influence its biological activity. nih.gov Halogen atoms can alter a molecule's properties, including its bioactivity, metabolism, and pharmacokinetics, and are common in many top-selling drugs.

In a series of halogenated phenoxyaniline (POA) analogs synthesized to probe structure-activity relationships with CYP2B enzymes, it was found that halogenation affected the interaction for most congeners. nih.gov Generally, the inhibitory potency of these analogs in activity-based assays increased with a higher level of halogenation. However, there was no simple correlation between the number or position of halogens and the binding affinity (Ks). This indicates a complex relationship where steric and electronic effects of the halogens play a crucial role in the molecule's interaction with the enzyme's active site. nih.gov

Furthermore, other substitutions on the phenoxyaniline core also modulate activity. For example, in a study of phenoxyaniline analogs as N-type calcium channel inhibitors, substituents on the phenoxy ring (such as -F, -CF3, and -CN) were investigated to understand the influence of electronic factors on potency. rsc.org These findings underscore that both halogenation and other substitutions are critical tools for fine-tuning the biological activity of this compound derivatives.

| Substitution Type | Effect on Biological Activity | Example Context | Reference |

| Increased Halogenation | Generally increased inhibitory potency against CYP2B enzymes. | Study of phenoxyaniline analogs. | nih.gov |

| -F, -CF3, -CN on Phenoxy Ring | Modulates potency at N-type calcium channels. | SAR study of phenoxyaniline analogs. | rsc.org |

Comparison with Structurally Similar Compounds (e.g., Triclosan (B1682465) and its Derivatives)

This compound is structurally very similar to the well-known antimicrobial agent triclosan (5-chloro-2-(2,4-dichlorophenoxy)phenol), with the primary difference being an aniline (-NH2) group instead of a phenol (B47542) (-OH) group. rsc.org This seemingly small change leads to significant differences in their biological profiles.

Triclosan is a broad-spectrum antimicrobial agent that, at low concentrations, inhibits the enoyl-acyl carrier protein reductase (ENR) enzyme involved in bacterial fatty acid synthesis. rsc.org At higher concentrations, it can disrupt bacterial membranes. rsc.org Its widespread use has led to concerns about bacterial resistance and environmental contamination.

While both this compound and triclosan derivatives can exhibit biological activity, the nature of this activity can differ. For example, the amine derivative of triclosan, 5-chloro-2-(2,4-dichlorophenoxy)aniline, has shown antimalarial activity, suggesting a different mechanism of action compared to the primary antibacterial effect of triclosan. The environmental breakdown and persistence can also differ; for instance, triclosan is known to form dioxins upon photolysis. The biological activity of phenoxyaniline derivatives is an active area of research, exploring activities beyond the antimicrobial spectrum of triclosan, including anticancer and enzyme inhibition properties. ontosight.ai

| Compound | Key Functional Group | Primary Biological Activity Profile | Reference |

| This compound | Aniline (-NH2) | Building block for various biologically active compounds (antimalarial, enzyme inhibitors). | nih.govontosight.ai |

| Triclosan | Phenol (-OH) | Broad-spectrum antimicrobial (inhibits fatty acid synthesis). | rsc.org |

| 5-chloro-2-(2,4-dichlorophenoxy)aniline | Aniline (-NH2) | Antimalarial activity. | - |

Effect of Functional Groups on Reactivity and Bioavailability

The chemical reactivity and bioavailability of this compound are intrinsically linked to the distinct properties of its constituent functional groups: the primary aromatic amine (-NH₂), the ether linkage (-O-), and the chloro substituent (-Cl) on the aniline ring. In organic chemistry, functional groups are specific arrangements of atoms that are responsible for the characteristic chemical reactions of a molecule. pressbooks.pub The interplay of these groups dictates the molecule's electronic character, solubility, and steric profile, which collectively influence its pharmacokinetic and pharmacodynamic behavior. ashp.org

The primary aromatic amine group serves as a principal site for chemical reactions. As a derivative of ammonia, it contains a basic nitrogen atom with a lone pair of electrons, making it a nucleophilic center. pressbooks.pub However, its attachment to an aromatic ring decreases its basicity compared to aliphatic amines due to the delocalization of the lone pair into the ring system. pressbooks.pub This reactivity allows for the synthesis of various derivatives, such as Schiff bases, through condensation reactions, which can lead to novel biological activities, including antimicrobial and anti-inflammatory properties. tandfonline.com From a bioavailability perspective, the amine group is polar and can act as a hydrogen bond donor, which influences the molecule's solubility and its ability to interact with biological targets. pressbooks.pubashp.org

The ether linkage (-O-) connects the two aromatic rings, providing both stability and conformational flexibility. The oxygen atom can act as a hydrogen bond acceptor, contributing to interactions with biological macromolecules. researchgate.net The chloro group, an electron-withdrawing substituent, significantly impacts the molecule's properties. It increases lipophilicity (fat solubility), which can enhance the molecule's ability to permeate biological membranes. ashp.org The position and nature of halogen substituents are critical, as they can form specific interactions, such as C-H···X (where X is the halogen), that influence the crystal packing and structure of the molecule. researchgate.net

Detailed research into derivatives of this compound reveals how modifications to its functional groups can systematically alter its reactivity and biological profile. Structure-activity relationship (SAR) studies explore these modifications to optimize for desired therapeutic effects. For instance, replacing the amine group with a hydroxyl group or adding other substituents to the aromatic rings can profoundly change the compound's biological and physical properties.

Research Findings on Derivative Modifications

| Parent Compound | Derivative/Modification | Functional Group Change | Effect on Reactivity and Bioavailability | Source(s) |

| This compound | 5-Chloro-2-phenoxyphenol | Amine (-NH₂) replaced by Hydroxyl (-OH) | The hydroxyl group alters the compound's acidity and potential for biological activity. Phenolic structures are explored for antimicrobial, antifungal, and antioxidant activities. | ontosight.ai |

| This compound | 4-[4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline | Addition of Bromo and Dichlorophenoxy groups | The addition of further halogen atoms, such as bromine, can be critical for specific biological effects, demonstrating the importance of halogen substitution patterns in SAR. | vulcanchem.com |

| 2-Phenoxyaniline (B124666) Derivatives | Schiff Base Metal Complexes | Conversion of the amine to an imine (Schiff base) and complexation with a transition metal (e.g., Nickel(II)) | This major modification drastically alters the electronic structure and geometry, leading to the emergence of potent antioxidant, anti-inflammatory, and antimicrobial activities not observed in the parent aniline. | tandfonline.com |

| 4-Phenoxyanilines | Substitution with Chloro, Bromo, Iodo groups | Introduction of different halogens at the 4'-position | In larger molecules like phenoxyanilines, the chemical properties of the halogen substituents (e.g., their ability to act as hydrogen bond acceptors) become significant in determining the crystal structure and intermolecular interactions. | researchgate.net |

These findings underscore the principle that even subtle changes to the functional groups of the this compound scaffold can lead to significant variations in chemical behavior and biological action. The strategic manipulation of these groups is a cornerstone of medicinal chemistry, allowing for the fine-tuning of molecules to enhance their therapeutic potential. reachemchemicals.com

Advanced Spectroscopic Characterization and Computational Studies of 5 Chloro 2 Phenoxyaniline

Spectroscopic Analysis Techniques

While general references to spectroscopic analysis of 5-Chloro-2-phenoxyaniline and related compounds exist, specific, detailed data remains elusive.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

No publicly available peer-reviewed studies or database entries containing detailed ¹H and ¹³C NMR chemical shift assignments for this compound were found. Without this primary data, a thorough analysis and discussion of the NMR spectroscopic characterization is not possible.

Infrared (IR) Spectroscopy

Similarly, a detailed list of IR absorption frequencies and their corresponding vibrational mode assignments for this compound could not be located. While general spectral characteristics of related aniline (B41778) and phenoxy compounds can be inferred, specific data for the target molecule is required for a scientifically accurate article.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

No specific studies detailing the UV-Vis absorption maxima (λmax) of this compound in various solvents were identified. This information is crucial for discussing the electronic transitions within the molecule.

X-ray Crystallography and Three-Dimensional Structural Elucidation

A thorough search of crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), yielded no results for the single-crystal X-ray diffraction of this compound. The determination of the crystal structure is a prerequisite for the subsequent subsections.

Single-Crystal X-ray Diffraction

Without a determined crystal structure, no information on the unit cell parameters, space group, or atomic coordinates can be provided.

Conformational Analysis in Solid State

The analysis of the molecule's conformation in the solid state, including dihedral angles and intermolecular interactions, is entirely dependent on the availability of single-crystal X-ray diffraction data. As this data is not available, this section cannot be completed.

Due to the absence of the foundational experimental data for each specified section and subsection, it is not feasible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline and content requirements. The creation of data tables and a detailed discussion of research findings is contingent upon the availability of this primary data.

Quantum Chemical Calculations and Theoretical Investigations

Quantum chemical calculations offer profound insights into the electronic structure and properties of molecules, complementing experimental findings. These theoretical investigations are crucial for understanding molecular stability, reactivity, and spectroscopic behavior at an atomic level. For this compound and its analogues, computational studies provide a detailed framework for interpreting its characteristics.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a primary tool in computational chemistry for investigating the electronic structure of many-body systems. nih.govscispace.com This method is favored for its balance of accuracy and computational efficiency, making it suitable for studying medium to large-sized molecules. DFT calculations are instrumental in predicting molecular geometries, vibrational frequencies, and various electronic properties. researchgate.netniscpr.res.in

In the study of aniline derivatives, DFT methods, particularly using hybrid functionals like B3LYP combined with basis sets such as 6-311+G**, have been successfully employed to reproduce and predict experimental data. researchgate.netniscpr.res.in Due to the limited availability of specific computational research on this compound, the following sections will draw upon detailed DFT analyses performed on the closely related analogue, 5-chloro-ortho-methoxyaniline (5COMA), to illustrate the application and insights gained from these theoretical methods. researchgate.netniscpr.res.in

Geometry optimization is a fundamental computational procedure used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. nih.gov Following optimization, vibrational frequency analysis is performed to confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict theoretical vibrational spectra (FT-IR and FT-Raman). researchgate.netupdatepublishing.com

For the analogous compound 5-chloro-ortho-methoxyaniline (5COMA), DFT calculations have been used to determine its optimized structural parameters. niscpr.res.in These calculations show good agreement with expected values for similar molecular structures. For instance, the C-C bond lengths within the benzene (B151609) ring are calculated to be in the range of 1.385–1.386 Å, while the exocyclic C-Cl bond length is approximately 1.476 Å. niscpr.res.in

The theoretical vibrational frequencies calculated for 5COMA also align well with experimental FT-IR and FT-Raman spectra, allowing for precise assignment of vibrational modes. researchgate.net For example, C-H stretching vibrations are typically observed in the 3100–3300 cm⁻¹ region, while C-H bending vibrations appear at lower wavenumbers. researchgate.net

Table 1: Selected Optimized Geometrical Parameters for 5-chloro-ortho-methoxyaniline (5COMA) calculated using DFT (B3LYP/6-311+G )).**

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-C (ring) | 1.385 - 1.386 | C-C-C (ring) | ~120 |

| C-H (ring) | 1.121 | H-C-C | ~120 |

| C-Cl | 1.476 | C-C-Cl | ~119 |

| C-O | 1.409 | C-C-O | ~120 |

| C-H (methoxy) | 1.22 | C-O-C | ~118 |

Data sourced from a computational study on 5-chloro-ortho-methoxyaniline. niscpr.res.in

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO, acting as an electron donor, is related to the molecule's nucleophilicity, while the LUMO, an electron acceptor, relates to its electrophilicity. youtube.compku.edu.cn The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. wuxiapptec.comlew.ro

For 5-chloro-ortho-methoxyaniline (5COMA), the HOMO-LUMO energies have been calculated using DFT. The HOMO is primarily localized on the aniline ring and the amino group, while the LUMO is distributed across the aromatic system. The energy gap provides insight into the charge transfer interactions occurring within the molecule. A smaller energy gap suggests that the molecule is more polarizable and susceptible to electronic excitation. researchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies for 5-chloro-ortho-methoxyaniline (5COMA).

| Parameter | Energy (eV) |

| HOMO Energy | -5.59 |

| LUMO Energy | -0.77 |

| HOMO-LUMO Gap (ΔE) | 4.82 |

Data sourced from a computational study on 5-chloro-ortho-methoxyaniline. researchgate.net

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. nih.gov The MESP map illustrates the electrostatic potential on the surface of the molecule, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.net Color-coding is used to represent the potential: red indicates regions of high electron density (negative potential, prone to electrophilic attack), blue indicates regions of low electron density (positive potential, prone to nucleophilic attack), and green represents neutral potential. nih.gov

In studies of similar aniline derivatives, the MESP map typically shows negative potential (red) localized around electronegative atoms like oxygen (in the phenoxy group) and nitrogen (in the amino group), as well as the chlorine atom. niscpr.res.in These sites are the most likely to interact with electrophiles. Conversely, the hydrogen atoms of the amino group and some regions of the aromatic rings typically exhibit positive potential (blue), marking them as sites for nucleophilic interaction. nih.gov

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by describing it in terms of localized Lewis structures (bonds and lone pairs). wikipedia.orgmpg.de This method is particularly useful for studying hyperconjugative interactions and charge delocalization, which contribute to molecular stability. researchgate.net The analysis quantifies the stabilization energy (E(2)) associated with the delocalization of electrons from a filled (donor) NBO to an empty (acceptor) NBO. A higher E(2) value indicates a stronger interaction. materialsciencejournal.org

Table 3: Second-Order Perturbation Analysis of Fock Matrix in NBO Basis for a Representative Chloroaniline Derivative.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

| LP (N) | π* (C-C) ring | High |

| LP (O) | π* (C-C) ring | Moderate |

| LP (Cl) | σ* (C-C) ring | Moderate |

| π (C-C) | π* (C-C) | High |

Data represents typical interactions and relative stabilization energies found in related chloroaniline structures. materialsciencejournal.org

Non-linear optical (NLO) materials are of great interest for their potential applications in modern technologies like optical communication and data storage. researchgate.netustc.edu.cn The NLO response of a molecule is determined by its behavior under a strong electromagnetic field. Key parameters for quantifying NLO properties include the molecular dipole moment (μ) and the first-order hyperpolarizability (β). researchgate.nethilarispublisher.com Molecules with large hyperpolarizability values are considered promising candidates for NLO applications. scihorizon.com

Computational studies on aniline derivatives have shown that these molecules can possess significant NLO properties. For 5-chloro-ortho-methoxyaniline (5COMA), the dipole moment and first-order hyperpolarizability have been calculated using DFT. researchgate.net The magnitude of the first-order hyperpolarizability is a direct measure of the NLO activity, and a large value suggests that the material could be effective for applications like second-harmonic generation. scihorizon.com The NLO response in these molecules often arises from intramolecular charge transfer, which is facilitated by the presence of both electron-donating (amino) and electron-withdrawing/modulating (chloro, phenoxy) groups. niscpr.res.in

Table 4: Calculated Non-Linear Optical Properties for 5-chloro-ortho-methoxyaniline (5COMA).

| Property | Calculated Value |

| Dipole Moment (μ) | 2.12 Debye |

| First-Order Hyperpolarizability (β) | 2.07 x 10⁻³⁰ esu |

Data sourced from a computational study on 5-chloro-ortho-methoxyaniline. researchgate.net

Conceptual Density Functional Theory (CDFT) for Reactivity and Biological Features

Conceptual Density Functional Theory (CDFT) is a powerful theoretical framework used to understand and predict the chemical reactivity and selectivity of molecular systems. mdpi.com It utilizes key concepts and descriptors derived from the electron density to rationalize chemical behavior without the need for computationally expensive simulations of entire reaction pathways. mdpi.com

Key CDFT descriptors include:

Chemical Potential (μ): Related to the escaping tendency of electrons from a system.

Hardness (η) and Softness (S): Measures of the resistance to change in electron distribution.

Electrophilicity (ω) and Nucleophilicity (N): Indices that quantify the ability of a molecule to accept or donate electrons, respectively. mdpi.com

Fukui Functions (f(r)): These local reactivity descriptors identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. mdpi.com

However, a detailed literature search did not yield specific studies applying Conceptual Density Functional Theory to this compound. Therefore, no specific data on its reactivity indices or predicted biological features based on this method can be presented.

Time-Dependent DFT (TD-DFT) for Electronic Excitations and Optical Properties

Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to predict the electronic absorption spectra of molecules. It is an extension of DFT that allows for the description of electronically excited states, providing information about the energies of electronic transitions and their corresponding oscillator strengths. researchgate.net This information is crucial for understanding the optical properties of a compound, such as its color and how it interacts with light.

A TD-DFT analysis of this compound would involve calculating the vertical excitation energies, which correspond to the absorption maxima in an experimental UV-Vis spectrum. The calculated oscillator strengths would provide a measure of the intensity of these absorptions. Such a study would elucidate the nature of the electronic transitions, for example, identifying them as π → π* or n → π* transitions, and how the different parts of the molecule (the chloro-substituted aniline ring and the phenoxy group) contribute to these transitions.

Despite the utility of this method, specific TD-DFT studies focused on the electronic excitations and optical properties of this compound are not available in the reviewed scientific literature. Consequently, a data table of its calculated electronic transitions and optical properties cannot be provided.

Environmental and Toxicological Research Perspectives on 5 Chloro 2 Phenoxyaniline

Environmental Fate and Degradation Pathways

Photolytic Degradation and Dioxin Formation

There is a notable absence of specific studies on the photolytic degradation of 5-Chloro-2-phenoxyaniline. The potential for photolysis, or degradation by light, is a critical factor in the environmental persistence of many aromatic compounds. For related compounds like polychlorinated dibenzo-p-dioxins (PCDDs), photolysis is a major degradation process in water, though the rate can be slow. The reaction of vapor-phase PCBs with hydroxyl radicals, a process initiated by sunlight, results in half-lives ranging from 11 to over 94 days, depending on the degree of chlorination.

A significant concern with the photolytic degradation of chlorinated aromatic compounds is the potential formation of more toxic byproducts, such as polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs). Research has confirmed the formation of PCDD/Fs from the photochemical reactions of chlorophenols in aqueous solutions. Given the structural components of this compound (a chlorinated aniline (B41778) and a phenoxy group), there is a theoretical potential for the formation of chlorinated dioxins or similar toxic compounds under certain environmental conditions, although this has not been experimentally verified for this specific compound.

Biodegradation Studies and Persistence

Direct research on the biodegradation of this compound is not available in the current scientific literature. However, studies on other chloroanilines provide a basis for understanding potential metabolic pathways. For instance, the Acinetobacter baylyi strain GFJ2 has been shown to completely biodegrade 4-chloroaniline (B138754) and

Future Directions and Emerging Research Gaps for 5 Chloro 2 Phenoxyaniline

Development of Novel and Efficient Synthetic Methodologies

The classical synthesis of 5-Chloro-2-phenoxyaniline typically involves the condensation of 2,5-dichloronitrobenzene with sodium phenate, followed by the reduction of the nitro group. chemicalbook.com However, this and other existing methods present avenues for significant improvement, marking a clear direction for future research.

Current Landscape and Identified Gaps: Traditional synthetic routes for halogenated aromatic amines often face challenges such as harsh reaction conditions, the use of hazardous reagents, and moderate yields. A significant challenge in the synthesis of related compounds, such as halogenated and ether-linked anilines, is achieving selective reduction of the nitro group without causing hydrogenolysis (cleavage) of the carbon-halogen and carbon-ether bonds. google.com This side reaction reduces the purity and yield of the desired product. google.com

Future Research Focus: Future efforts should be concentrated on developing greener, more efficient, and selective synthetic protocols. There is a growing focus across the chemical industry on creating sustainable synthesis routes to minimize environmental impact. datainsightsmarket.com Key areas for exploration include:

Advanced Catalysis: Designing novel catalysts (e.g., platinum-based or other noble metal catalysts) that exhibit high chemoselectivity for the nitro group reduction while preserving the chloro and phenoxy moieties. google.com

Flow Chemistry: Transitioning from batch processing to continuous flow synthesis could offer superior control over reaction parameters, leading to improved yields, higher purity, and enhanced safety.

Biocatalysis: Investigating enzymatic or microbial reduction methods as environmentally benign alternatives to traditional chemical reductants.

| Research Area | Current Status/Gap | Future Direction |

| Synthesis Efficiency | Relies on traditional multi-step methods with potential for side reactions. chemicalbook.comgoogle.com | Develop one-pot syntheses or continuous flow processes to improve yield and reduce waste. |

| Catalyst Development | Lack of highly selective catalysts tailored for this specific molecule. | Design of chemoselective catalysts that prevent dehalogenation and ether cleavage. google.com |

| Green Chemistry | Current methods may use harsh reagents and solvents. | Exploration of biocatalysis and green solvents to create more sustainable synthetic pathways. datainsightsmarket.com |

Advanced Biological Activity Profiling and High-Throughput Screening

The biological activities of this compound are largely unknown. However, the structural motifs present in the molecule—a chlorinated aromatic ring and a diphenyl ether linkage—are found in various biologically active compounds, suggesting that it could serve as a valuable scaffold for drug discovery.

Current Landscape and Identified Gaps: There is a significant lack of data on the pharmacological profile of this compound. Its potential as a precursor for active pharmaceutical ingredients (APIs) is underexplored. Structurally related molecules, such as certain 5-chloro-indole derivatives, have demonstrated potent antiproliferative activity by inhibiting critical cancer-related pathways like EGFR and BRAF. mdpi.com This suggests that the 5-chloro-aromatic substructure is worthy of investigation.

Future Research Focus: A systematic exploration of the biological properties of this compound and its derivatives is a critical next step.

High-Throughput Screening (HTS): A library of derivatives should be synthesized and subjected to HTS against a wide array of biological targets, including protein kinases, G-protein coupled receptors, and enzymes.

Development of Screening Methodologies: Advanced techniques, such as microdroplet-based reaction screening combined with mass spectrometry, could be employed to rapidly optimize the synthesis of derivatives and screen their properties, accelerating the discovery process. nih.govresearchgate.net This approach allows for the high-throughput determination of optimal reaction conditions to generate diverse molecular libraries for screening. nih.govresearchgate.net

Antiproliferative and Antimicrobial Assays: Given the activity of related compounds, initial screening should prioritize anticancer and antimicrobial assays to identify potential lead compounds for further development. mdpi.com

| Research Area | Current Status/Gap | Future Direction |

| Pharmacological Data | Virtually no data available on the biological activity of the parent compound. | Perform broad-spectrum HTS to identify potential therapeutic areas. |

| Derivative Libraries | Lack of a diverse chemical library based on the this compound scaffold. | Synthesize a combinatorial library of derivatives for biological screening. |

| Screening Technology | Application of modern screening methods has not been reported. | Utilize advanced HTS methods like microdroplet reactions to accelerate discovery. nih.govresearchgate.net |

Elucidation of Complex Mechanistic Pathways in Biological Systems

Should any derivatives of this compound demonstrate significant biological activity, the subsequent and crucial research phase involves unraveling their mechanism of action.

Current Landscape and Identified Gaps: As the biological activity is uncharacterized, no mechanistic studies have been performed. This is a complete knowledge gap. For analogous compounds, research has progressed to the point of identifying specific molecular targets and understanding how these molecules interact with them at an atomic level. mdpi.com

Future Research Focus: For any identified "hit" compounds, a multi-pronged approach will be necessary to elucidate their biological mechanisms.

Target Identification: Employing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific cellular proteins or pathways that the compound modulates.

Biochemical and Cellular Assays: Conducting detailed in vitro and cell-based assays to validate target engagement and understand the downstream consequences of the compound's activity.

Structural Biology: Using X-ray crystallography or cryo-electron microscopy to determine the three-dimensional structure of the compound bound to its biological target, providing insights into the specific molecular interactions. Research on related inhibitors has successfully used molecular docking to predict binding modes within enzyme active sites, a strategy that should be replicated. mdpi.com

| Research Area | Current Status/Gap | Future Direction |

| Mechanism of Action | Complete lack of information. | Identify molecular targets for any biologically active derivatives. |

| Target Validation | No identified targets to validate. | Use biochemical, cellular, and genetic approaches to confirm the mechanism. |

| Molecular Interaction | No data on how the molecule interacts with biological systems. | Employ structural biology and molecular modeling to define interactions at the atomic level. mdpi.com |

Comprehensive Environmental Risk Assessment and Remediation Strategies

The widespread use of any chemical necessitates a thorough evaluation of its environmental impact. For this compound, there is a distinct lack of ecotoxicological data.

Current Landscape and Identified Gaps: No formal environmental risk assessment (ERA) for this compound appears in the public domain. Regulatory guidelines for medicinal products and chemicals mandate an ERA that considers the substance's fate, persistence, and ecotoxicological effects. roche.comeuropa.eu The assessment typically involves calculating the ratio between the predicted environmental concentration (PEC) and the predicted no-effect concentration (PNEC). roche.com Without data on biodegradability, and aquatic and terrestrial toxicity, such an assessment is impossible. Hazard data for structurally similar compounds, like 5-Chloro-2-(2-chlorophenoxy)aniline, is available and provides a starting point for understanding potential risks. epa.gov

Future Research Focus: A comprehensive ERA is required to ensure environmental safety.

Environmental Fate Studies: Research is needed to determine the compound's persistence in soil and water, its potential for bioaccumulation, and its degradation pathways (both biotic and abiotic).

Ecotoxicity Testing: Standardized tests on representative aquatic and terrestrial organisms (e.g., algae, daphnids, fish, and earthworms) are required to determine acute and chronic toxicity and establish the PNEC.

Development of Remediation Strategies: If the compound is found to be persistent or toxic, research into remediation techniques, such as advanced oxidation processes, bioremediation, or phytoremediation, will be necessary to mitigate environmental contamination.

| Research Area | Current Status/Gap | Future Direction |

| Ecotoxicity Data | No specific data available for this compound. | Conduct standardized ecotoxicity tests on relevant aquatic and terrestrial species. |

| Environmental Fate | Persistence, bioaccumulation, and degradation pathways are unknown. | Perform studies to assess biodegradability, hydrolysis, and photolysis. |

| Risk Characterization | No PEC/PNEC ratio has been established. roche.com | Conduct a full ERA according to established regulatory guidelines. europa.eu |

| Remediation | No remediation strategies have been developed. | Investigate potential remediation technologies if the compound is found to be a persistent environmental pollutant. |

Computational Design of Derivatives with Enhanced Properties

Computational chemistry and in silico modeling offer powerful tools to accelerate the design of novel molecules with optimized properties, bypassing some of the time and resource-intensive aspects of traditional trial-and-error synthesis.

Current Landscape and Identified Gaps: There is no evidence of the application of computational design strategies to this compound. However, studies on other chloro-aromatic scaffolds have successfully used these methods to design potent enzyme inhibitors with good pharmacokinetic profiles. mdpi.com These studies demonstrate the power of in silico tools to predict properties like oral activity, blood-brain barrier permeability, and metabolic stability. mdpi.com

Future Research Focus: Computational modeling should be integrated into the research and development pipeline for this compound derivatives.

Quantitative Structure-Activity Relationship (QSAR): Develop QSAR models to establish a mathematical relationship between the chemical structure of derivatives and their biological activity, guiding the design of more potent compounds.

Molecular Docking and Dynamics: Use molecular docking to predict how different derivatives will bind to specific biological targets. Molecular dynamics simulations can further refine these predictions and assess the stability of the ligand-protein complex.

ADME/Tox Prediction: Employ in silico tools to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of virtual compounds, allowing researchers to prioritize the synthesis of candidates with the most promising drug-like characteristics. mdpi.com

| Research Area | Current Status/Gap | Future Direction |

| In Silico Modeling | No reported use of computational tools for this scaffold. | Utilize QSAR and molecular docking to guide the rational design of new derivatives. |

| Pharmacokinetics | Predictive data on ADME properties is absent. | Employ computational ADME/Tox models to predict the drug-likeness and safety profiles of virtual compounds. mdpi.com |

| Property Optimization | No targeted effort to optimize properties like potency and selectivity. | Integrate computational design with synthetic chemistry in an iterative cycle to rapidly enhance desired molecular properties. |

常见问题

Q. How can 5-chloro-2-phenoxyaniline be reliably identified and distinguished from structurally similar compounds?

- Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

- Mass Spectrometry (MS): Confirm molecular weight (expected m/z ~219.67 for C₁₂H₁₀ClNO) and fragmentation patterns.

- Nuclear Magnetic Resonance (NMR): Compare aromatic proton signals (e.g., δ 6.8–7.5 ppm for phenoxy and aniline groups) and chlorine substitution effects .

- High-Performance Liquid Chromatography (HPLC): Validate purity and retention time against reference standards.

- CAS Registry Validation: Cross-check with CAS No. 93-67-4 for unambiguous identification .

Q. What synthetic routes are commonly employed for this compound, and what are their critical optimization parameters?

- Methodological Answer: Two primary routes:

- Route 1: Ullmann coupling of 2-chloroaniline with phenol derivatives under catalytic Cu(I) at 120–150°C. Optimize reaction time (8–12 hrs) and solvent (DMF/toluene) to minimize byproducts .

- Route 2: Reduction of 5-chloro-2-nitrophenoxyaniline using H₂/Pd-C or NaBH₄. Monitor pH (neutral to slightly acidic) to prevent over-reduction .

Key Parameters:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 120–150°C | Avoids degradation |

| Catalyst Loading | 5–10 mol% | Balances cost and efficiency |

| Reaction Atmosphere | Inert (N₂/Ar) | Prevents oxidation |

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .

- Carcinogenicity Mitigation: Classify as a suspected carcinogen (Category 2); avoid inhalation/contact. Store in locked, ventilated cabinets .

- Waste Disposal: Neutralize with dilute HCl before transferring to hazardous waste facilities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound (e.g., conflicting FTIR peaks)?

- Methodological Answer:

- Step 1: Replicate experiments under standardized conditions (solvent, concentration, temperature).

- Step 2: Compare with reference spectra from authoritative databases (e.g., NIST Chemistry WebBook) .

- Step 3: Use computational tools (e.g., DFT calculations) to predict vibrational modes and assign disputed peaks .

- Case Example: Discrepancies in C-Cl stretch (600–800 cm⁻¹) may arise from crystallinity differences. Use solid-state NMR or X-ray crystallography (ORTEP-3) for clarification .

Q. What computational strategies are effective for modeling the electronic properties of this compound?

- Methodological Answer:

- Software: Gaussian or ORCA for DFT calculations.

- Parameters:

- Basis Set: B3LYP/6-311+G(d,p) for optimized geometry.

- Solvent Effects: Include PCM model for polar aprotic solvents.

- Applications: Predict HOMO-LUMO gaps (~4.2 eV) for photostability studies or charge-transfer interactions in supramolecular systems .

Q. How can derivatization of this compound enhance its utility in mechanistic studies?

- Methodological Answer:

- Derivatization Targets:

- Nitro Derivatives: Introduce -NO₂ groups via nitration (HNO₃/H₂SO₄) to study redox behavior .

- Fluorinated Analogues: Replace chlorine with fluorine (Balz-Schiemann reaction) to probe electronic effects on bioactivity .

- Analytical Tracking: Use LC-MS to monitor reaction intermediates and validate regioselectivity .

Q. What mechanistic insights can be gained from studying the thermal decomposition of this compound?

- Methodological Answer:

- Techniques:

- Thermogravimetric Analysis (TGA): Identify decomposition onset (~250°C) and residues.

- Gas Chromatography-Mass Spectrometry (GC-MS): Detect volatile byproducts (e.g., chlorophenols, aniline derivatives).

- Mechanism Proposal:

- Pathway 1: Cleavage of C-O bond in phenoxy group, releasing chlorophenol.

- Pathway 2: Dechlorination via radical intermediates under oxidative conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。